Ethyl 3-hydroxypyrrolidine-3-carboxylate
Description
Ethyl 3-hydroxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group and an ethyl ester at the 3-position of the pyrrolidine ring. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and biological interactions, while the ethyl ester group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 3-hydroxypyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(9)7(10)3-4-8-5-7/h8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJCXICBRABTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxypyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl 3-aminopropanoate with formaldehyde under acidic conditions. Another method includes the reaction of ethyl acrylate with 2-aminopyridine in the presence of a catalyst such as trifluoromethanesulfonic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and productivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 3-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl pyrrolidine-3-carboxylate Derivatives
Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 72925-15-6)
- Structural Difference : Lacks the hydroxyl group at the 3-position but includes a hydrochloride salt.
- Impact: The hydrochloride salt improves aqueous solubility compared to the free base.
- Similarity Score : 0.85 (highest among analogs) .
Ethyl pyrrolidine-3-carboxylate (CAS: 198959-37-4)
Methyl Ester Analogs
Methyl 3-hydroxypyrrolidine-3-carboxylate hydrochloride
- Structural Difference : Methyl ester replaces the ethyl ester.
- Impact : Reduced lipophilicity due to the shorter alkyl chain, which may decrease metabolic stability but enhance water solubility. The hydrochloride salt further improves solubility .
Methyl pyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3)
Substituted Pyrrolidine Derivatives
Ethyl 1-benzylpyrrolidine-3-carboxylate
- Structural Difference : Benzyl group at the 1-position of the pyrrolidine ring.
- Impact : Increased steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or receptor binding in drug design. However, the benzyl group could introduce metabolic liabilities (e.g., oxidation susceptibility) .
Ethyl 2-oxopyrrolidine-3-carboxylate (CAS: 36821-26-8)
Complex Heterocyclic Analogs
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1)
- Structural Difference : Fused pyridine-pyrrolidine ring system with a chloro substituent.
- Chlorine enhances electronegativity and may improve binding affinity. Higher molecular weight (224.64 g/mol) suggests specialized applications in targeted therapies .
Comparative Data Table
Key Research Findings
- Hydroxyl Group Role : The 3-hydroxyl group in this compound enhances hydrogen-bonding interactions, critical for binding to biological targets like enzymes or receptors .
- Ester Chain Impact : Ethyl esters generally confer greater metabolic stability than methyl esters due to slower hydrolysis by esterases .
- Structural Complexity : Heterocyclic analogs (e.g., pyrrolopyridines) exhibit specialized applications in drug discovery but face synthetic challenges compared to simpler pyrrolidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
